6-(Iodomethyl)-5-oxaspiro[2.4]heptane

Synthetic Chemistry Medicinal Chemistry Building Block Reactivity

6-(Iodomethyl)-5-oxaspiro[2.4]heptane (CAS 2059971-93-4) is a spirocyclic building block characterized by a 5-oxaspiro[2.4]heptane core substituted with an iodomethyl group at the 6-position. This compound belongs to the oxa-spirocycle family, which incorporates an oxygen atom into the spirocyclic framework, a structural feature shown to dramatically improve water solubility (by up to 40 times) and lower lipophilicity compared to purely carbocyclic spirocycles.

Molecular Formula C7H11IO
Molecular Weight 238.068
CAS No. 2059971-93-4
Cat. No. B2570213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Iodomethyl)-5-oxaspiro[2.4]heptane
CAS2059971-93-4
Molecular FormulaC7H11IO
Molecular Weight238.068
Structural Identifiers
SMILESC1CC12CC(OC2)CI
InChIInChI=1S/C7H11IO/c8-4-6-3-7(1-2-7)5-9-6/h6H,1-5H2
InChIKeyBXKPLCBMQBFODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Iodomethyl)-5-oxaspiro[2.4]heptane (CAS 2059971-93-4) | Sourcing Profile for Medicinal Chemistry Spirocyclic Intermediates


6-(Iodomethyl)-5-oxaspiro[2.4]heptane (CAS 2059971-93-4) is a spirocyclic building block characterized by a 5-oxaspiro[2.4]heptane core substituted with an iodomethyl group at the 6-position [1]. This compound belongs to the oxa-spirocycle family, which incorporates an oxygen atom into the spirocyclic framework, a structural feature shown to dramatically improve water solubility (by up to 40 times) and lower lipophilicity compared to purely carbocyclic spirocycles [2]. It is commercially available from multiple suppliers in research-grade quantities (typically ≥95% purity) and serves as a versatile intermediate for introducing spiro[2.4] topology into drug candidates and complex molecules .

Critical Selection Factors for 6-(Iodomethyl)-5-oxaspiro[2.4]heptane: Why Analog Substitution Compromises Synthetic Outcomes


Substituting 6-(Iodomethyl)-5-oxaspiro[2.4]heptane with a closely related analog—such as the bromomethyl variant or a methyl-substituted derivative—introduces significant differences in molecular weight, leaving group reactivity, and lipophilicity that directly impact synthetic efficiency and product profiles. The iodomethyl group is a superior leaving group in nucleophilic substitution reactions (Sn2 reactivity trend: I > Br > Cl) [1], enabling milder reaction conditions and higher yields compared to bromomethyl analogs. Furthermore, the presence or absence of additional methyl substituents alters molecular weight (238.07 → 252.09 or 266.12), lipophilicity (XLogP3 ≈ 2.0 vs. higher values for methylated analogs), and topological polar surface area, all of which influence downstream pharmacokinetic properties in drug discovery campaigns [2]. These quantifiable differences preclude simple one-for-one replacement and necessitate evidence-based selection.

Quantitative Differentiation Guide: 6-(Iodomethyl)-5-oxaspiro[2.4]heptane vs. Structural Analogs


Leaving Group Reactivity Advantage: Iodomethyl vs. Bromomethyl in Nucleophilic Substitution

The iodomethyl moiety in 6-(Iodomethyl)-5-oxaspiro[2.4]heptane (Target) provides a kinetic advantage over the bromomethyl analog in Sn2 reactions. Iodide is a significantly better leaving group than bromide due to lower carbon-halogen bond dissociation energy and higher polarizability [1]. This translates to faster reaction rates under milder conditions. For example, in Sn2 reactions, relative rates follow I > Br > Cl, with iodides reacting approximately 3–10 times faster than bromides depending on the nucleophile and solvent [2]. This property enables more efficient diversification of the spirocyclic scaffold, particularly when coupling with sterically hindered or weakly nucleophilic partners.

Synthetic Chemistry Medicinal Chemistry Building Block Reactivity

Molecular Weight Differentiation: Impact on Ligand Efficiency and Pharmacokinetic Optimization

6-(Iodomethyl)-5-oxaspiro[2.4]heptane (Target) has a molecular weight of 238.07 g/mol . Methyl-substituted analogs increase molecular weight: the 2-methyl analog (CAS 2059939-69-2) has MW = 252.09 g/mol, and the 1,1-dimethyl analog (CAS 2060063-18-3) has MW = 266.12 g/mol [1]. In medicinal chemistry, lower molecular weight correlates with improved ligand efficiency (LE) and better compliance with Lipinski's Rule of Five (MW < 500 preferred) [2]. While all three compounds fall within acceptable limits, the Target provides the smallest starting scaffold mass, allowing greater flexibility for downstream functionalization before exceeding optimal molecular weight thresholds.

Drug Discovery Physicochemical Properties Lead Optimization

Lipophilicity (LogP) Comparison: Influence on CNS Penetration and Metabolic Stability

6-(Iodomethyl)-5-oxaspiro[2.4]heptane (Target) has a calculated XLogP3 of 2.0, with a topological polar surface area (TPSA) of 9.2 Ų . This moderate lipophilicity is favorable for balancing membrane permeability and aqueous solubility. Methyl-substituted analogs are expected to have higher LogP values (estimated +0.5 per methyl group based on fragment contributions) [1]. The incorporation of an oxygen atom into the spirocyclic unit (oxa-spirocycle) has been demonstrated to dramatically improve water solubility (by up to 40 times) and lower lipophilicity compared to purely carbocyclic spirocycles [2]. The Target's LogP of 2.0 positions it within the optimal range (1–3) for CNS drug candidates while maintaining adequate solubility [3].

ADME Properties CNS Drug Design Lipophilicity

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile: Differential Effects on Permeability

6-(Iodomethyl)-5-oxaspiro[2.4]heptane (Target) exhibits a TPSA of 9.2 Ų with 1 hydrogen bond acceptor and 0 hydrogen bond donors . This low TPSA (< 60 Ų) predicts excellent passive membrane permeability, particularly advantageous for crossing the blood-brain barrier [1]. In contrast, functionalized derivatives or alternative scaffolds bearing additional polar groups (e.g., carboxylic acids, amines) would exhibit significantly higher TPSA (e.g., (6S)-5-oxaspiro[2.4]heptane-6-carboxylic acid: TPSA = 47 Ų) [2], which may limit CNS penetration. The Target's minimal polar surface area combined with moderate LogP provides an optimal permeability-solubility balance.

Drug Design Physicochemical Properties Membrane Permeability

Spirocyclic Conformational Restriction: Enhanced Metabolic Stability vs. Linear Analogs

The 5-oxaspiro[2.4]heptane core of the Target provides conformational restriction that can improve metabolic stability compared to linear or monocyclic analogs. Saturated spirocycles have been shown to possess improved physico-chemical characteristics over common monocyclic counterparts [1]. Specifically, spirocyclic frameworks can confer metabolic stability by reducing rapid degradation by cytochrome P450 enzymes [2]. While direct experimental metabolic stability data for this specific compound are not publicly available, the class-level advantage of oxa-spirocycles is well-documented: incorporation of an oxygen atom into the spirocyclic unit dramatically improves water solubility (up to 40×) and lowers lipophilicity, leading to more favorable ADME profiles [3].

Metabolic Stability Spirocycle Advantage Cytochrome P450

Synthetic Accessibility and Commercial Availability Comparison

6-(Iodomethyl)-5-oxaspiro[2.4]heptane (Target) is commercially available from multiple reputable suppliers (e.g., ChemScene, Angene, BLD Pharmatech, 9dingchem, Leyan) in ≥95% purity [1]. This multi-sourcing ensures supply chain resilience and competitive pricing. In contrast, the bromomethyl analog (1-(Bromomethyl)-5-oxaspiro[2.4]heptane) appears to have more limited availability, and methyl-substituted iodomethyl analogs (e.g., 6-(Iodomethyl)-2-methyl-5-oxaspiro[2.4]heptane) are offered by fewer suppliers . The Target's broader commercial footprint reduces procurement lead times and mitigates single-source dependency risks.

Procurement Supply Chain Building Block Sourcing

Primary Application Scenarios for 6-(Iodomethyl)-5-oxaspiro[2.4]heptane in Medicinal Chemistry and Synthesis


CNS Drug Discovery: Scaffold for Blood-Brain Barrier Penetrant Candidates

Given its low TPSA (9.2 Ų), moderate LogP (2.0), and absence of hydrogen bond donors, 6-(Iodomethyl)-5-oxaspiro[2.4]heptane is well-suited as a core scaffold for designing CNS-penetrant small molecules [1]. The spirocyclic framework provides conformational restriction that can reduce metabolic liability while maintaining favorable permeability properties. The iodomethyl handle enables late-stage diversification to introduce pharmacophores optimized for specific CNS targets (e.g., GPCRs, ion channels, enzymes).

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight Starting Point

With a molecular weight of 238.07 g/mol and a heavy atom count of 9, this compound qualifies as a fragment-sized molecule suitable for fragment-based screening campaigns [2]. The iodomethyl group provides a reactive handle for fragment elaboration via nucleophilic substitution or cross-coupling, while the spirocyclic core introduces three-dimensionality (Fsp³ = 0.86 for analogous oxaspiro[2.4]heptanes) to escape the 'flatland' of traditional aromatic fragments [3].

Synthesis of Oxa-Spirocyclic Analog Libraries for Lead Optimization

The compound serves as a versatile intermediate for generating focused libraries of oxa-spiro[2.4]heptane-containing analogs. The iodomethyl group can be displaced by a wide range of nucleophiles (amines, thiols, alkoxides, stabilized carbanions) to introduce diverse substituents [4]. This approach enables systematic exploration of structure-activity relationships (SAR) around the spirocyclic core, leveraging the improved physicochemical properties (up to 40× higher solubility) that oxa-spirocycles confer compared to purely carbocyclic counterparts [5].

Chemical Biology Probe Development: Introducing Spirocyclic Topology into Tool Compounds

The unique spiro[2.4] topology, combined with the reactive iodomethyl handle, makes this compound valuable for preparing chemical biology probes where three-dimensional shape and conformational restriction are critical for target engagement. The spirocyclic scaffold can impart favorable cellular permeability and metabolic stability, while the iodomethyl group enables conjugation to reporter tags (e.g., fluorophores, biotin) or photoaffinity labels via straightforward Sn2 chemistry [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Iodomethyl)-5-oxaspiro[2.4]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.